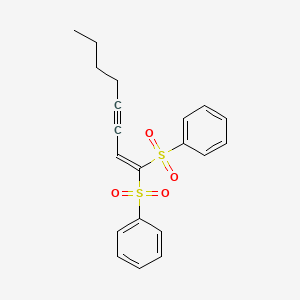![molecular formula C30H28 B12558609 9-[6-(Naphthalen-1-YL)hexyl]anthracene CAS No. 188719-97-3](/img/structure/B12558609.png)
9-[6-(Naphthalen-1-YL)hexyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-[6-(Naphthalen-1-YL)hexyl]anthracene is an organic compound that belongs to the family of anthracene derivatives. This compound is characterized by the presence of a naphthalene group attached to a hexyl chain, which is further connected to an anthracene core. Anthracene derivatives are well-known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) due to their excellent photophysical properties .
Preparation Methods
The synthesis of 9-[6-(Naphthalen-1-YL)hexyl]anthracene typically involves the Suzuki coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
9-[6-(Naphthalen-1-YL)hexyl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where reagents like bromine or nitric acid can introduce halogen or nitro groups, respectively
Scientific Research Applications
9-[6-(Naphthalen-1-YL)hexyl]anthracene has several scientific research applications:
Organic Electronics: It is used as a host material in the emissive layer of OLEDs due to its excellent thermal stability and photophysical properties.
Photovoltaics: The compound can be utilized in organic photovoltaic cells to enhance light absorption and charge transport.
Biological Studies: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Industrial Applications: It can act as a surface-active agent or surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 9-[6-(Naphthalen-1-YL)hexyl]anthracene in OLEDs involves its role as a host material that facilitates the transport of electrons and holes to the emissive layer. The balanced hole and electron transporting properties of this compound ensure efficient recombination of charge carriers, leading to high luminescence efficiency . The molecular targets include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) levels, which are crucial for the electronic properties of the material .
Comparison with Similar Compounds
9-[6-(Naphthalen-1-YL)hexyl]anthracene can be compared with other anthracene derivatives such as:
9-(4-Phenyl)anthracene: This compound has a phenyl group instead of a naphthalene group, leading to different photophysical properties.
9-(4-Phenylethynyl)anthracene: The presence of an ethynyl group introduces additional conjugation, affecting the electronic properties.
9,10-Bis(phenylethynyl)anthracene: This compound has two phenylethynyl groups, resulting in higher thermal stability and different emission characteristics.
The uniqueness of this compound lies in its balanced hole and electron transporting properties, making it highly efficient for use in OLEDs .
Properties
CAS No. |
188719-97-3 |
|---|---|
Molecular Formula |
C30H28 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
9-(6-naphthalen-1-ylhexyl)anthracene |
InChI |
InChI=1S/C30H28/c1(3-12-23-16-11-17-24-13-5-8-18-27(23)24)2-4-21-30-28-19-9-6-14-25(28)22-26-15-7-10-20-29(26)30/h5-11,13-20,22H,1-4,12,21H2 |
InChI Key |
DLLDIGRGAPIUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCCCCCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methoxyphenyl)sulfanyl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12558539.png)
![1-Chloro-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B12558544.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
![Benzeneacetamide, N-[2-(4-hydroxyphenyl)ethyl]-](/img/structure/B12558547.png)
![{[4-(Decyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12558555.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)



![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
